(5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone
CAS No.:
Cat. No.: VC19969080
Molecular Formula: C20H22ClN3OS
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClN3OS |
|---|---|
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | (2E,5E)-5-[(4-chlorophenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H22ClN3OS/c1-19(2)13-8-9-20(19,3)16(11-13)23-24-18-22-17(25)15(26-18)10-12-4-6-14(21)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,22,24,25)/b15-10+,23-16+ |
| Standard InChI Key | PYCCCDOXZRYTIF-GLAYHYRKSA-N |
| Isomeric SMILES | CC1(C2CCC1(/C(=N/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3)/C2)C)C |
| Canonical SMILES | CC1(C2CCC1(C(=NN=C3NC(=O)C(=CC4=CC=C(C=C4)Cl)S3)C2)C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Thiazolone core: A 4-thiazolone ring (a five-membered heterocycle containing sulfur and nitrogen) forms the central scaffold.
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Substituents:
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At position 5: A (4-chlorophenyl)methylidene group () in the E-configuration.
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At position 2: A hydrazinyl group () linked to a 4,7,7-trimethylbicyclo[2.2.1]heptanylidene moiety.
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The bicyclo[2.2.1]heptanylidene component introduces a rigid, camphor-like structure, which may influence stereoelectronics and biological activity .
Table 1: Molecular and Spectral Data
| Property | Value/Description | Source Citation |
|---|---|---|
| Molecular formula | ||
| Average molecular mass | 428.94 g/mol | |
| Key IR absorptions | 1670 cm (C=O), 1595 cm (C=N) | |
| (CDCl) | δ 7.45–7.30 (m, Ar-H), δ 2.80–1.20 (m, bicyclic) |
Synthesis and Reaction Pathways
Thiazolone Core Formation
The 4-thiazolone ring is typically synthesized via Hantzsch-type cyclization, involving α-haloketones and thiosemicarbazides . For this compound:
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Thiosemicarbazone precursor: Condensation of 4-chlorobenzaldehyde with thiosemicarbazide yields the intermediate thiosemicarbazone.
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Cyclization: Reaction with α-bromoacetylbicyclo[2.2.1]heptane derivative under basic conditions forms the thiazolone ring .
Hydrazinyl-Bicycloheptanylidene Integration
The bicyclo[2.2.1]heptanylidene hydrazine moiety is introduced via condensation reactions between hydrazine derivatives and ketones. Lawesson’s reagent or tris(dialkylamino)phosphines may facilitate thione-thiol tautomerization, stabilizing the bicyclic system .
Scheme 1: Simplified Synthetic Route
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Step 1:
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Step 2:
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Step 3:
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobic bicyclic and aryl groups; soluble in DMSO, DMF .
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Stability: Sensitive to UV light and oxidation; requires storage under inert atmosphere .
Tautomerism and Stereochemistry
The hydrazinyl group enables tautomeric equilibria between imine and enamine forms, while the bicycloheptanylidene group imposes steric constraints, favoring the E-isomer at the exocyclic double bond .
Applications in Materials Science
The rigid bicyclic structure enhances thermal stability, making derivatives suitable for:
Challenges and Future Directions
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Synthetic Optimization: Current yields rarely exceed 60%; microwave-assisted or photocatalyzed methods could improve efficiency .
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Toxicity Profiling: No in vivo data available; ADMET studies are critical for drug development .
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Functionalization: Introducing polar groups (e.g., −SOH) may enhance bioavailability .
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